REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])C.[F:8][C:9]1[CH:10]=C2[C:15](=[CH:16][CH:17]=1)[NH:14]C(=O)C2=O>[O-2].[Cr+6].[O-2].[O-2].C(O)(=O)C>[F:8][C:9]1[CH:10]=[C:6]2[C:5]([O:4][C:1](=[O:3])[NH:14][C:15]2=[CH:16][CH:17]=1)=[O:7] |f:2.3.4.5|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20.62 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20.36 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for an additional 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stir bar and a condenser
|
Type
|
CUSTOM
|
Details
|
The flask was placed in a water bath
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
The solid that formed
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
Washing with 400 mL of water
|
Type
|
CUSTOM
|
Details
|
removed most of the green color
|
Type
|
CUSTOM
|
Details
|
dried overnight in a 50° C. vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.45 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |